2-Allyloctanoic acid

Overview

Description

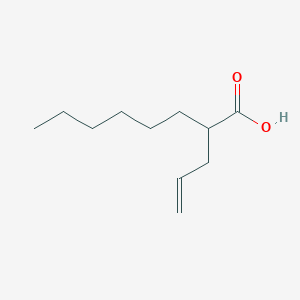

2-Allyloctanoic acid (IUPAC name: 2-(prop-2-en-1-yl)octanoic acid) is a medium-chain carboxylic acid featuring an allyl substituent (-CH₂CH=CH₂) at the second carbon of an octanoic acid backbone. The compound is of interest in organic synthesis, pharmaceutical intermediates, and polymer chemistry, where its unsaturated moiety may facilitate further functionalization, such as cycloaddition or polymerization reactions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Allyloctanoic Acid to improve yield and purity?

- Methodological Answer : Begin by reviewing existing synthetic routes (e.g., allylation of octanoic acid derivatives) and identify bottlenecks using kinetic studies. Adjust reaction parameters (temperature, solvent polarity, catalyst loading) systematically. Validate purity via HPLC or GC-MS, and cross-reference spectral data (IR, NMR) with literature or databases like NIST Chemistry WebBook to confirm structural integrity . For reproducibility, document protocols in alignment with academic journal standards, ensuring experimental details (e.g., molar ratios, reaction times) are explicitly stated .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm the allyl group’s presence and position, FT-IR for functional group analysis (C=O, C-O), and mass spectrometry for molecular weight verification. Cross-validate results against computational predictions (e.g., DFT-based NMR chemical shift calculations) and reference data from authoritative sources like NIST . For purity assessment, employ HPLC with UV detection (λ = 210–220 nm) and compare retention times with standards .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (heat, light, humidity) and monitor degradation via periodic HPLC analysis. Include controls stored at −20°C (dark, anhydrous). Quantify degradation products using calibration curves and report uncertainty intervals. Follow ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) for data integrity .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved?

- Methodological Answer : First, verify instrument calibration and sample preparation consistency. If discrepancies persist, compare data with independent synthetic batches or collaborate with external labs for cross-validation. Use high-resolution techniques (e.g., 2D NMR, LC-QTOF-MS) to isolate confounding signals. Reference computational models (e.g., Gaussian for IR/NMR simulations) to identify plausible structural variants . Document all steps to facilitate peer review .

Q. What mechanistic insights can be derived from the reactivity of this compound in cross-metathesis reactions?

- Methodological Answer : Design kinetic experiments using Grubbs or Hoveyda-Grubbs catalysts under inert conditions. Monitor reaction progress via in situ Raman spectroscopy to track allyl group consumption. Perform DFT calculations to model transition states and compare activation energies with experimental rates. Validate proposed mechanisms using isotopic labeling (e.g., deuterated substrates) .

Q. How can researchers address inconsistencies in reported biological activity data for this compound?

- Methodological Answer : Re-evaluate assay conditions (e.g., cell line viability, solvent biocompatibility) using standardized protocols (e.g., ISO 10993-5 for cytotoxicity). Perform dose-response curves with triplicate measurements and statistical validation (p < 0.05). Cross-reference findings with primary literature, prioritizing studies that disclose raw data and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. Data Reliability and Reproducibility

Q. What steps ensure the reproducibility of this compound synthesis across laboratories?

- Methodological Answer : Provide granular details in methods sections, including batch numbers of reagents, equipment specifications (e.g., Schlenk line vs. glovebox), and purification thresholds (e.g., ≥95% purity). Share raw spectral data and chromatograms as supplementary information. Use open-source platforms (e.g., Zenodo) for data deposition to enable third-party verification .

Q. Tables for Key Methodological Comparisons

Comparison with Similar Compounds

Structural and Functional Group Analysis

The properties of octanoic acid derivatives are highly dependent on the substituent at the second carbon. Key analogs include:

2-Fluorooctanoic Acid: Features a fluorine atom at C-2, enhancing electronegativity and altering acidity (pKa) compared to the parent octanoic acid. Fluorination often improves metabolic stability in pharmaceuticals .

2-Aminooctanoic Acid: An amino group (-NH₂) at C-2 introduces polarity and hydrogen-bonding capacity, influencing solubility and biological activity .

2-Methyloctanoic Acid: A methyl group increases steric bulk, reducing reactivity but enhancing lipophilicity.

Physicochemical Properties

The table below extrapolates properties based on structural analogs and substituent effects:

*Predicted pKa values based on substituent electronic effects.

Analytical Characterization

Key techniques for characterizing these compounds include:

- IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acids) .

- NMR: Allyl protons in this compound exhibit characteristic splitting patterns (δ 5.0–5.8 ppm for vinyl protons) .

- Chromatography: HPLC or GC-MS for purity assessment, critical given challenges in obtaining reference standards for minor analogs .

Challenges in Comparative Studies

Limited availability of reference substances for octanoic acid derivatives complicates quantitative analysis, as noted in studies of aristolochic acid analogs . Furthermore, substituent-specific safety profiles (e.g., fluorine’s metabolic persistence vs. allyl’s reactivity) necessitate rigorous hazard evaluations during synthesis .

Properties

Molecular Formula |

C11H20O2 |

|---|---|

Molecular Weight |

184.27 g/mol |

IUPAC Name |

2-prop-2-enyloctanoic acid |

InChI |

InChI=1S/C11H20O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h4,10H,2-3,5-9H2,1H3,(H,12,13) |

InChI Key |

RXAINMDCYOMAHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CC=C)C(=O)O |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.